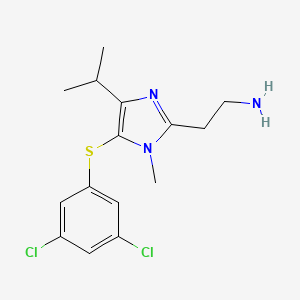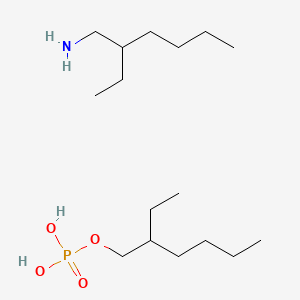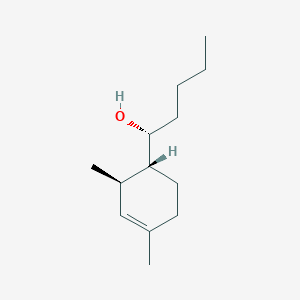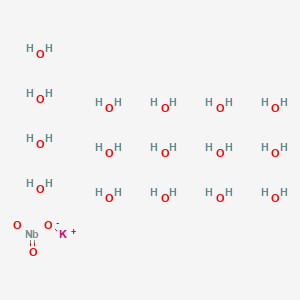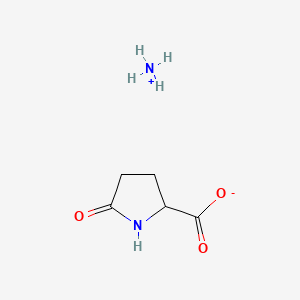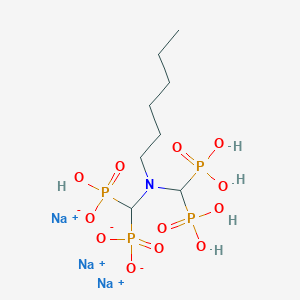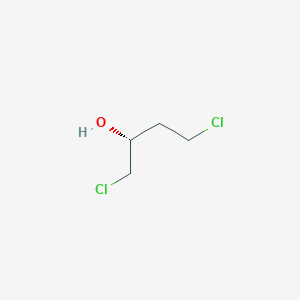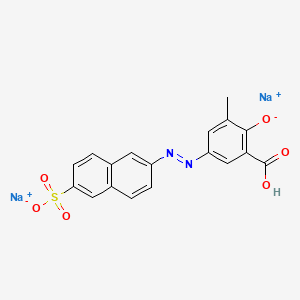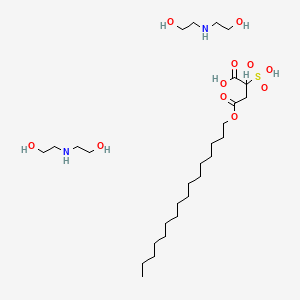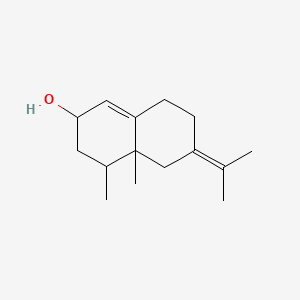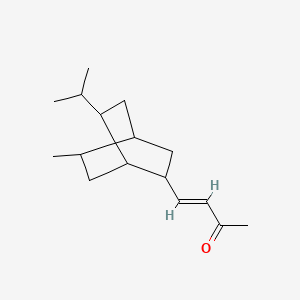
2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate is a complex organic compound with a unique structure that combines a benzimidazole core with a methoxybenzofuran moiety and a methylsulphonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methoxybenzofuran Moiety: This step involves the coupling of the benzimidazole core with a methoxybenzofuran derivative, often using a palladium-catalyzed cross-coupling reaction.
Addition of the Methylsulphonyl Group: The methylsulphonyl group can be introduced via sulfonation, typically using methylsulfonyl chloride in the presence of a base.
Formation of the Acetate Salt: The final step involves the formation of the acetate salt by reacting the intermediate with acetic acid or an acetate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzimidazole core, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylsulphonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, reduction may produce dihydrobenzimidazole derivatives, and substitution may result in various substituted benzimidazole compounds.
科学研究应用
2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: The compound may have potential as a fluorescent probe for biological imaging due to its unique structural features.
Medicine: It could be investigated for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(6-Methoxybenzofuran-2-yl)-1-benzyl-3-methyl-1H-benzimidazolium methyl sulfate
- 2-(6-Methoxybenzofuran-2-yl)-1-benzyl-3-methyl-1H-benzimidazolium chloride
Uniqueness
Compared to similar compounds, 2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate is unique due to the presence of the methylsulphonyl group and the acetate salt form. These features may confer distinct chemical and physical properties, such as solubility, stability, and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
属性
CAS 编号 |
74878-48-1 |
|---|---|
分子式 |
C19H19N2O4S.C2H3O2 C21H22N2O6S |
分子量 |
430.5 g/mol |
IUPAC 名称 |
2-(6-methoxy-1-benzofuran-2-yl)-1,3-dimethyl-5-methylsulfonylbenzimidazol-1-ium;acetate |
InChI |
InChI=1S/C19H19N2O4S.C2H4O2/c1-20-15-8-7-14(26(4,22)23)11-16(15)21(2)19(20)18-9-12-5-6-13(24-3)10-17(12)25-18;1-2(3)4/h5-11H,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
XLUCIZLVSINWBA-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)[O-].CN1C2=C(C=CC(=C2)S(=O)(=O)C)[N+](=C1C3=CC4=C(O3)C=C(C=C4)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


